tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate
CAS No.: 887590-30-9
Cat. No.: VC2556761
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887590-30-9 |
---|---|
Molecular Formula | C14H20N2O3 |
Molecular Weight | 264.32 g/mol |
IUPAC Name | tert-butyl 6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxylate |
Standard InChI | InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-15-11-9-10(18-4)5-6-12(11)16/h5-6,9,15H,7-8H2,1-4H3 |
Standard InChI Key | KRQQVPMAHZXAMR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC |
Canonical SMILES | CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC |
Introduction
Chemical Identity and Structural Properties
Basic Information
tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate is characterized by the following identifiers and molecular properties:
Parameter | Value |
---|---|
CAS Number | 887590-30-9 |
Molecular Formula | C₁₄H₂₀N₂O₃ |
Molecular Weight | 264.32 g/mol |
IUPAC Name | tert-butyl 6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI Key | KRQQVPMAHZXAMR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC |
The compound consists of a 3,4-dihydroquinoxaline scaffold with a methoxy group at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 1, creating a distinctive molecular architecture with specific functional properties .
Structural Features
The structural characteristics of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate include:
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A partially reduced quinoxaline core (3,4-dihydro)
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A methoxy substituent at position 6 of the aromatic ring
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A tert-butyloxycarbonyl (Boc) protecting group at the N-1 position
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A secondary amine at position 2
These structural elements contribute significantly to the compound's chemical reactivity, solubility profile, and biological interactions. The methoxy group enhances the electron density of the aromatic ring, while the Boc protecting group modifies the reactivity of the nitrogen and provides steric hindrance .
Physical and Chemical Properties
Physical Properties
Based on computational predictions and experimental data, tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate exhibits the following physical properties:
Property | Value |
---|---|
Physical State | Solid at room temperature |
Color | Light yellow to off-white |
Melting Point | > 280°C (estimated) |
Boiling Point | Approximately 400°C at 760 mmHg |
Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, DMF) |
Sparingly soluble in alcohols | |
Practically insoluble in water | |
LogP | 3.2-3.5 (estimated) |
The presence of the methoxy group and the tert-butyl carbamate moiety contributes to the compound's limited water solubility while enhancing its solubility in organic solvents .
Chemical Properties
The chemical behavior of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate is governed by its functional groups and heterocyclic structure:
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The Boc group serves as a protecting group for the secondary amine and can undergo acid-catalyzed deprotection
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The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution
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The secondary amine at position 2 can participate in nucleophilic reactions
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The partially reduced quinoxaline core can undergo oxidation to form the fully aromatic quinoxaline system
These properties make the compound versatile for various chemical transformations and functionalization strategies .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multiple steps, with key approaches including:
From 6-methoxy-1,2,3,4-tetrahydroquinoxaline
The most common synthetic route involves Boc protection of 6-methoxy-1,2,3,4-tetrahydroquinoxaline:
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6-methoxy-1,2,3,4-tetrahydroquinoxaline is reacted with di-tert-butyl dicarbonate (Boc₂O)
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The reaction is typically conducted in the presence of a base (e.g., triethylamine or sodium bicarbonate)
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Dichloromethane or tetrahydrofuran is commonly used as the solvent
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The reaction proceeds at room temperature or with mild heating (25-50°C)
Cyclization Approach
An alternative approach involves the cyclization of appropriately substituted precursors:
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Starting with a halonitrobenzene derivative containing a methoxy group
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Reaction with an appropriate α-amino acid through aromatic nucleophilic substitution
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Reduction of the nitro group using agents such as SnCl₂/HCl
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Cyclization to form the tetrahydroquinoxaline core
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N-protection with Boc-anhydride to yield the target compound
Microwave-assisted synthesis has been reported to enhance reaction rates and improve yields in the initial substitution step .
Optimization Parameters
Key parameters for optimizing the synthesis include:
Parameter | Optimal Conditions |
---|---|
Temperature | 25-50°C for Boc protection |
Solvent | DCM or THF for protection steps |
Catalyst/Base | Triethylamine or NaHCO₃ |
Reaction Time | 2-4 hours for protection |
Purification | Column chromatography (5-50% acetone/pentane) |
These conditions have been established to maximize yield while minimizing side reactions and ensuring high purity of the final product .
Chemical Reactivity
Deprotection Reactions
A key reaction of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate is the acid-catalyzed removal of the Boc protecting group:
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Typically accomplished using trifluoroacetic acid (TFA) in dichloromethane
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Alternatively, HCl in dioxane or formic acid can be employed
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The reaction generates the free amine, carbon dioxide, and tert-butyl alcohol as by-products
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Complete deprotection usually occurs within 1-4 hours at room temperature
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The resulting 6-methoxy-1,2,3,4-tetrahydroquinoxaline can be used for further functionalization
Electrophilic Aromatic Substitution
The methoxy group at position 6 directs electrophilic substitution to the para position (relative to the methoxy group):
Reaction Type | Conditions | Product | Typical Yield |
---|---|---|---|
Bromination | NBS, DMF, 0°C → rt | 5-Bromo-6-methoxy derivative | ~78% |
Nitration | HNO₃/H₂SO₄, 0°C | 7-Nitro-6-methoxy derivative | ~65% |
Sulfonation | ClSO₃H, DCM, −10°C | 5-Sulfo-6-methoxy derivative | ~82% |
These reactions provide access to further functionalized derivatives while maintaining the Boc protecting group .
Oxidation Reactions
The 3,4-dihydroquinoxaline core can undergo oxidation to form quinoxalin-2-ones:
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Hydrogen peroxide-mediated oxidation can convert the tetrahydroquinoxaline to quinoxalin-2-one derivatives
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The reaction typically proceeds under mild basic conditions
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The N-Boc protecting group may be retained or lost depending on reaction conditions
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The resulting quinoxalin-2-ones have distinct biological properties compared to the dihydro precursors
Analytical Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information for tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate:
¹H NMR Characteristic Signals
The following signals are typically observed in the ¹H NMR spectrum (400 MHz, DMSO-d₆):
Signal | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
Singlet | ~1.4-1.5 | 9H, tert-butyl group |
Singlet | ~3.8 | 3H, methoxy group |
Multiplet | ~3.4-3.6 | 2H, CH₂ at position 3 |
Multiplet | ~3.7-3.9 | 2H, CH₂ at position 2 |
Singlet (broad) | ~4.2-4.6 | 1H, NH (exchangeable with D₂O) |
Doublet | ~6.8-7.0 | 1H, aromatic proton |
Multiplet | ~7.2-7.4 | 2H, aromatic protons |
These characteristic signals confirm the structure and purity of the compound .
¹³C NMR Characteristic Signals
Key signals in the ¹³C NMR spectrum include:
Chemical Shift (δ, ppm) | Assignment |
---|---|
~28 | CH₃ groups of tert-butyl |
~55-56 | OCH₃ group |
~40-42 | C-3 (CH₂) |
~44-46 | C-2 (CH₂) |
~79-81 | Quaternary C of tert-butyl |
~110-155 | Aromatic carbons |
~154-156 | Carbonyl carbon (C=O) |
Mass Spectrometry
Mass spectrometric analysis typically shows:
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Molecular ion peak [M+H]⁺ at m/z 265.32
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Fragment peak at m/z 209 (loss of tert-butyl group)
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Fragment peak at m/z 165 (loss of Boc group)
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Base peak often corresponds to the [M-Boc+H]⁺ fragment
High-resolution mass spectrometry (HRMS) confirms the molecular formula with typical accuracy within 5 ppm of the calculated mass .
Biological Activity and Applications
Antitumor Activity
Structurally related 1,3,4-oxadiazole-quinoxalines have shown significant cytotoxic activity against multiple cancer cell lines. The methoxy substitution at position 6 may contribute to enhanced interactions with biological targets involved in cell proliferation .
Antimicrobial Properties
Preliminary studies suggest that quinoxaline derivatives possess antimicrobial activity against various pathogens. The partially reduced quinoxaline core with methoxy substitution presents a promising scaffold for developing new antimicrobial agents .
Medicinal Chemistry Applications
tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate serves several important functions in medicinal chemistry:
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As a key intermediate in the synthesis of more complex bioactive compounds
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As a building block for creating compound libraries for high-throughput screening
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As a starting material for structure-activity relationship (SAR) studies
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In the development of novel colchicine binding site inhibitors, which can function as microtubule-targeting agents
Studies have demonstrated that tetrahydroquinoxaline derivatives can act as colchicine binding site inhibitors with potential applications as anticancer agents. The compound may disrupt tubulin polymerization and arrest the cell cycle at the G2/M phase .
Structure-Activity Relationships
Research on related tetrahydroquinoxaline derivatives has revealed important structure-activity relationships:
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Compounds with substituents (particularly methoxy groups) on the tetrahydroquinoxaline ring exhibit better inhibitory activities against cancer cell lines compared to unsubstituted compounds
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The methoxy group at position 6 enhances interaction with biological targets through hydrogen bonding and hydrophobic interactions
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The tert-butyl carbamate group contributes to the compound's steric properties and may influence its binding to protein targets
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Molecular docking studies suggest that the tetrahydroquinoxaline core can interact with tubulin through hydrophobic interactions with specific amino acid residues (e.g., βAsn258, βMet259, and βLys352)
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